1,2,2,6,6-Pentamethylpiperidin-4-ol

Description

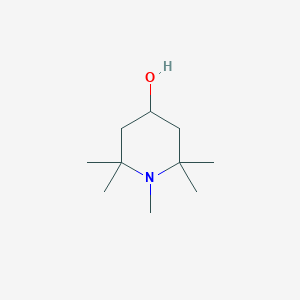

Structure

3D Structure

Properties

IUPAC Name |

1,2,2,6,6-pentamethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h8,12H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHNXXMYEICZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044411 | |

| Record name | 1,2,2,6,6-Pentamethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-89-6 | |

| Record name | 1,2,2,6,6-Pentamethyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 1,2,2,6,6-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2403-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinol, 1,2,2,6,6-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,2,6,6-Pentamethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2,6,6-pentamethylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PIPERIDINOL, 1,2,2,6,6-PENTAMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR520BAM5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: The Unseen Workhorse of Material Science and Synthetic Chemistry

An In-depth Technical Guide to 1,2,2,6,6-Pentamethylpiperidin-4-ol (CAS 2403-89-6)

To the dedicated researcher, the success of a complex synthesis or the longevity of a high-performance material often hinges on the integrity of its foundational components. This compound (PMP-ol), CAS 2403-89-6, is one such critical, yet often overlooked, intermediate. Its unique molecular architecture, defined by a sterically encumbered piperidine core, imparts exceptional stability and versatile reactivity. This guide moves beyond a simple recitation of properties to provide a senior scientist’s perspective on the causality behind its function, the rationale for its synthetic routes, and the technical nuances of its application. Herein, we dissect PMP-ol not merely as a chemical entity, but as a strategic tool for innovation in polymer science and drug discovery.

Molecular Identity and Physicochemical Profile

This compound is a sterically hindered piperidine derivative whose significance in organic chemistry and materials science is substantial.[1][2] The molecule's structure is distinguished by a piperidine ring with extensive methyl substitutions and a hydroxyl group at the 4-position.[1] This pentamethylation is the source of its unique properties, conferring remarkable thermal and oxidative stability.[1][2]

Caption: Chemical Structure of this compound.

The strategic placement of five methyl groups creates significant steric hindrance around the nitrogen atom. This has two profound consequences:

-

Reduced Basicity: The lone pair of electrons on the tertiary amine nitrogen is sterically shielded, making it less available for protonation or alkylation. This renders PMP-ol a non-nucleophilic base.[1]

-

Enhanced Stability: The bulky substituents protect the core structure from thermal and oxidative degradation. This is the foundational principle behind its utility as a precursor to Hindered Amine Light Stabilizers (HALS), as it protects the crucial nitroxyl radical intermediate formed during the stabilization cycle.[1]

Core Properties and Identifiers

All quantitative data are summarized in the table below for efficient reference.

| Property | Value | Source(s) |

| CAS Number | 2403-89-6 | [1][3][4][5] |

| Molecular Formula | C₁₀H₂₁NO | [1][4] |

| Molecular Weight | 171.28 g/mol | [1][4] |

| Appearance | White to light yellow crystalline solid or flakes | [1][3][5] |

| Melting Point | 70-76 °C | [1][3][5][6] |

| Boiling Point | 238 °C (at 760 mmHg) | [1][3][6] |

| Density | 0.967 g/cm³ (at 20 °C) | [1][3][5] |

| Flash Point | 118 °C | [6] |

| Water Solubility | 4.8 g/L | [3] |

| pKa | 14.93 ± 0.60 (Predicted) | [3] |

Spectroscopic Profile

Characterization is fundamental to verifying purity and structure. The following data are representative for PMP-ol.

| Spectroscopy | Data (Solvent: CDCl₃) | Source |

| ¹H NMR (500 MHz) | δ 1.01 (s, 6H), 1.15 (s, 6H), 1.36 (dd, 2H), 1.83 (d, 2H), 2.22 (s, 3H), 3.91 (m, 1H) | [7] |

| ¹³C NMR (125 MHz) | δ 20.54, 28.04, 33.28, 50.06, 55.34, 63.91 | [7] |

| GC-MS (m/z) | 171 (M+, 10%), 156 (M-15, 100%) | [7] |

Synthesis and Mechanistic Considerations

The efficient synthesis of PMP-ol is critical for its commercial and research applications. While several routes exist, the most prevalent and scalable method involves the N-methylation of its precursor, 2,2,6,6-tetramethylpiperidin-4-ol.[1] An alternative pathway proceeds through the reduction of the corresponding ketone, 1,2,2,6,6-pentamethyl-4-piperidone.[1][8]

Caption: Primary synthetic pathways to PMP-ol.

Protocol: N-Methylation via Eschweiler-Clarke Reaction

This protocol is a classic and highly efficient example of reductive amination, chosen for its high yield and use of common laboratory reagents. The causality is clear: formic acid acts as both the hydride source and a catalyst, while formaldehyde provides the methyl group.

Objective: To synthesize this compound from 2,2,6,6-tetramethylpiperidin-4-ol.

Materials:

-

2,2,6,6-Tetramethylpiperidin-4-ol (1.5 g)

-

Formalin (37% formaldehyde solution, 2 mL)

-

Formic acid (0.5 mL)

-

Potassium hydroxide (KOH)

-

Diethyl ether

-

Ice

-

Standard reflux and extraction glassware

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,2,6,6-tetramethylpiperidin-4-ol (1.5 g), formalin (2 mL), and formic acid (0.5 mL).[7]

-

Heating: Heat the mixture to reflux and maintain for 7 hours. The reaction progress can be monitored by TLC.

-

Quenching & Basification: After cooling, pour the reaction mixture into ice. Carefully make the solution basic with KOH. This step is crucial to deprotonate the product and facilitate its extraction into an organic solvent.

-

Extraction: Extract the aqueous solution with diethyl ether. The product, being organic-soluble, will partition into the ether layer.

-

Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product.

-

Validation: The expected yield is approximately 85%.[7] The product's identity and purity should be confirmed via NMR and GC-MS, comparing the results to the reference data in Table 2.

Caption: Experimental workflow for the N-methylation of the precursor.

Core Applications in Science and Industry

The utility of PMP-ol stems from its dual role as a precursor to high-performance polymer additives and as a versatile building block for complex organic molecules.[1][2]

Foundational Intermediate for Hindered Amine Light Stabilizers (HALS)

The primary industrial application of PMP-ol is as a key intermediate in the synthesis of HALS.[1][9] HALS are essential for protecting polymers like polyolefins and polyurethanes from degradation caused by UV radiation and thermal oxidation.[10]

Mechanism of Action (The Denisov Cycle): Unlike UV absorbers, HALS do not absorb UV radiation. Instead, they function by scavenging free radicals generated during the photo-oxidation of the polymer.[11] This is a regenerative, catalytic cycle that provides long-term protection.

-

The hindered amine (>N-CH₃) reacts with peroxy radicals (ROO•) in the polymer, forming a stable aminoxyl radical (>NO•).

-

The aminoxyl radical then traps alkyl radicals (R•) in the polymer.

-

Through a series of subsequent reactions, the parent amine is regenerated, allowing it to participate in the cycle again.

The steric bulk originating from the PMP-ol structure is paramount; it stabilizes the aminoxyl radical, preventing side reactions and ensuring the high efficiency and longevity of the HALS.[1][11]

Caption: The regenerative radical scavenging cycle of HALS.

PMP-ol is also used to create advanced polymeric and dendritic HALS, which exhibit reduced migration and superior long-term performance compared to smaller, more volatile stabilizers.[1][12]

Versatile Building Block in Organic Synthesis

The hydroxyl group at the 4-position of PMP-ol provides a reactive handle for further functionalization, allowing the sterically hindered piperidine moiety to be incorporated into more complex molecules.[1][2] This has made it a valuable intermediate in drug development and specialty chemicals.

Documented applications include:

-

Pharmaceutical Synthesis: Used in the synthesis of Platelet-Derived Growth Factor Receptor (PDGFR) kinase inhibitors.[3][13]

-

Functional Dyes & Sensors: Serves as a reactant for creating photostable blue-emitting naphthalimides and fluorescent pH chemosensors.[3][13]

-

Specialty Chemicals: Employed in the synthesis of spiropyrans, spirooxazines, and as an intermediate for epoxy resin cross-linking agents.[1][3][13][14]

Safety, Handling, and Toxicology

As with any active chemical intermediate, a thorough understanding of its hazards is essential for safe laboratory practice. PMP-ol is classified as a hazardous chemical.[6]

Hazard Profile:

-

Acute Toxicity: Harmful if swallowed (Oral, Category 4).[6][15]

-

Corrosivity: Causes severe skin burns and eye damage (Category 1).[6][15]

-

Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[15]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment:

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[6][15] Do not eat, drink, or smoke in the work area.[6][15]

First Aid and Emergency Procedures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[6]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6][15]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[15]

Storage and Disposal

-

Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][16] Keep away from incompatible materials such as acids and acid chlorides.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Toxicology Summary

The toxicological properties have not been fully investigated.[6] However, an Initial Threshold Screening Level (ITSL) of 0.1 μg/m³ (based on an annual averaging time) has been established.[3][13]

References

- This compound. Benchchem.

- ESI (Final)-Nit-2. The Royal Society of Chemistry.

- 2403-89-6 | CAS D

- CAS 2403-89-6: 1,2,2,6,6-Pentamethyl-4-piperidinol. CymitQuimica.

- 1,2,2,6,6-pentamethyl-4-piperidinol(PMP). Rianlon.

- This compound. Benchchem.

- 1,2,2,6,6-Pentamethyl-4-piperidinol | 2403-89-6. ChemicalBook.

- SAFETY DATA SHEET - 1,2,2,6,6-Pentamethyl-4-piperidinol. Fisher Scientific.

- The Crucial Role of 1,2,2,6,6-Pentamethyl-4-piperidinol in Modern Chemical Synthesis. OChem, Inc..

- Chemical Safety Data Sheet MSDS / SDS - 1,2,2,6,6-Pentamethyl-4-piperidinol. ChemicalBook.

- SAFETY DATA SHEET - 1,2,2,6,6-Pentamethylpiperidine. Fisher Scientific.

- Advancements in Fine Chemicals: The Versatility of 1,2,2,6,6-Pentamethyl-4-piperidinol. OChem, Inc..

- 1,2,2,6,6-Pentamethyl-4-piperidinol. SpectraBase.

- What is the synthesis method for 1,2,2,6,6-pentamethyl-4-piperidinol?. Guidechem.

- CN107674017B - Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol.

- Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl acetate.

- Hindered amine light stabilizers. Wikipedia.

- 1,2,2,6,6-Pentamethyl-4-piperidone 97. Sigma-Aldrich.

- 1,2,2,6,6-Pentamethyl-4-piperidinol. ChemBK.

- The Vital Role of this compound in Modern Polymers. NINGBO INNO PHARMCHEM CO.,LTD..

- Light Stabilizers. MPI Chemie.

Sources

- 1. This compound|CAS 2403-89-6 [benchchem.com]

- 2. This compound|CAS 2403-89-6 [benchchem.com]

- 3. 2403-89-6 | CAS DataBase [chemicalbook.com]

- 4. CAS 2403-89-6: 1,2,2,6,6-Pentamethyl-4-piperidinol [cymitquimica.com]

- 5. 1,2,2,6,6-pentamethyl-4-piperidinol(PMP)-Rianlon [rianlon.com]

- 6. fishersci.com [fishersci.com]

- 7. rsc.org [rsc.org]

- 8. 1,2,2,6,6-五甲基-4-哌啶酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. CN107674017B - Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol - Google Patents [patents.google.com]

- 10. mpi.eu [mpi.eu]

- 11. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. 1,2,2,6,6-Pentamethyl-4-piperidinol | 2403-89-6 [chemicalbook.com]

- 14. chembk.com [chembk.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

Introduction: The Architectural Significance of a Hindered Amine

An In-depth Technical Guide to the Molecular Structure of 1,2,2,6,6-Pentamethylpiperidin-4-ol

This compound, often abbreviated as PMP, is a sterically hindered piperidine derivative of considerable importance in both industrial and research settings.[1] Its molecular architecture, featuring a heavily substituted piperidine ring, is not merely a matter of chemical curiosity but is the very foundation of its utility. While it serves as a versatile building block in organic synthesis and as an intermediate for pharmaceuticals, its most prominent role is as a crucial precursor for the synthesis of Hindered Amine Light Stabilizers (HALS). These HALS are indispensable additives that protect polymeric materials from degradation induced by UV radiation and thermal oxidation, significantly extending their lifespan and performance.[2] This guide elucidates the molecular structure of this compound, details its spectroscopic signature, outlines its synthesis, and explains how its unique structure dictates its function.

Molecular Structure and Physicochemical Properties

The core of this compound is a saturated six-membered heterocycle, the piperidine ring. Its uniqueness arises from the extensive methylation pattern: a methyl group is attached to the nitrogen atom (position 1), and two methyl groups are located on each of the carbon atoms adjacent to the nitrogen (positions 2 and 6).[1] A hydroxyl group (-OH) is situated at the 4-position. This specific arrangement confers exceptional thermal and oxidative stability.[1] The five methyl groups create significant steric hindrance around the nitrogen atom, a key feature that is fundamental to the radical-scavenging activity of the HALS derived from it.[2]

The piperidine ring typically adopts a stable chair conformation to minimize steric strain. The hydroxyl group at the C-4 position can exist in either an axial or equatorial orientation, with the equatorial position generally being more thermodynamically stable.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2403-89-6 | [1][3] |

| Molecular Formula | C₁₀H₂₁NO | [1][3] |

| Molecular Weight | 171.28 g/mol | [1] |

| Appearance | White to light yellow crystalline solid/flakes | [1][4][5] |

| Melting Point | 72-76 °C | [1][3][5] |

| Boiling Point | 238 °C | [1][3][5] |

| Density | 0.967 g/mL | [1][3] |

| Flash Point | 118 °C | [5] |

| Water Solubility | 4.8 g/100 mL (at 20 °C) | [3][6] |

Spectroscopic Elucidation of the Molecular Structure

The precise arrangement of atoms in this compound has been unequivocally confirmed through various spectroscopic techniques. This data provides a definitive fingerprint of the molecule, validating its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound in CDCl₃, the characteristic signals are:

-

~1.01 ppm & ~1.15 ppm (singlets, 12H total): These two sharp singlets correspond to the four methyl groups at the C-2 and C-6 positions. The geminal methyl groups are diastereotopic, leading to slightly different chemical shifts.[7]

-

~1.36 ppm & ~1.83 ppm (multiplets, 4H total): These signals arise from the methylene protons (CH₂) on the piperidine ring at the C-3 and C-5 positions.[7]

-

~2.22 ppm (singlet, 3H): This singlet is characteristic of the N-methyl group.[7]

-

~3.91 ppm (multiplet, 1H): This signal corresponds to the proton attached to the carbon bearing the hydroxyl group (the C-4 proton).[7]

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this molecule shows six distinct signals, confirming the molecular symmetry.[7]

-

~20.54 ppm & ~33.28 ppm: Resonances for the methyl groups at C-2 and C-6.[7]

-

~28.04 ppm: Resonance for the N-methyl group.[7]

-

~50.06 ppm: Resonance for the methylene carbons at C-3 and C-5.[7]

-

~55.34 ppm: Resonance for the quaternary carbons at C-2 and C-6.[7]

-

~63.91 ppm: Resonance for the carbon atom bonded to the hydroxyl group (C-4).[7]

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak is observed at m/z = 171, corresponding to the molecular weight of the compound.[7]

-

Major Fragment: A prominent peak is seen at m/z = 156, which corresponds to the loss of a methyl group ([M-15]⁺), a very common fragmentation pathway for molecules containing gem-dimethyl groups. This is often the base peak in the spectrum.[7]

Synthesis Protocol: The Eschweiler-Clarke Reaction

A common and efficient method for synthesizing this compound is through the N-methylation of 2,2,6,6-Tetramethylpiperidin-4-ol using the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.

Experimental Protocol

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,2,6,6-Tetramethylpiperidin-4-ol (1.0 eq).

-

Reagent Addition: Add formalin (a 37% aqueous solution of formaldehyde, ~1.3 eq) and formic acid (~0.9 eq).[7]

-

Reaction: Heat the mixture to reflux and maintain for approximately 7 hours.[7]

-

Work-up: After cooling, pour the reaction mixture into ice water.

-

Basification: Make the solution basic by the careful addition of a strong base such as potassium hydroxide (KOH).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via crystallization or distillation. This procedure typically affords the product in high yield (~85%).[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of PMP via the Eschweiler-Clarke reaction.

Structural Basis for Applications

The utility of this compound is a direct consequence of its molecular structure.

Precursor to Hindered Amine Light Stabilizers (HALS)

The primary application of this molecule is as a key intermediate for HALS. The protective mechanism of HALS, known as the Denisov Cycle, involves scavenging harmful free radicals that are formed during the photo-oxidation of polymers.[2]

-

The sterically hindered secondary amine within the HALS molecule reacts with peroxy radicals (ROO•) in the polymer, forming an aminoxyl radical (R₂NO•).

-

This aminoxyl radical then reacts with alkyl radicals (R•) in the polymer.

-

Through a complex, cyclic series of reactions, the original amine is regenerated, allowing a single HALS molecule to neutralize many radical species.[2]

The structure of this compound is ideal because:

-

The steric hindrance provided by the methyl groups at positions 2 and 6 protects the reactive amine functionality, ensuring its stability and longevity.[1]

-

The hydroxyl group at position 4 serves as a convenient chemical handle. It can be readily functionalized, most commonly through esterification, to attach the piperidine moiety to other molecules.[1] This allows for the synthesis of a wide variety of HALS with tailored properties, such as high molecular weight HALS that are less prone to migrating out of the polymer matrix. A prominent example is the synthesis of bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate, a highly effective light stabilizer.[1][8]

HALS Radical Scavenging Cycle

Caption: Simplified diagram of the HALS regenerative radical scavenging cycle.

Role in Drug Development and Organic Synthesis

Beyond polymer science, this compound serves as a valuable intermediate in organic synthesis. The reactive hydroxyl group allows for its incorporation into more complex molecular frameworks.[1] It has been identified as a reactant for the synthesis of Platelet-Derived Growth Factor Receptor (PDGFR) kinase inhibitors, highlighting its potential in medicinal chemistry and drug development.[4]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: It is classified as harmful if swallowed and causes severe skin burns and eye damage.[5][9][10] It may also cause an allergic skin reaction.[9][10]

-

Precautions: Handling should be performed in a well-ventilated area.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, is mandatory to avoid contact with skin and eyes.[5]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air. If ingested, rinse mouth with water and call a physician immediately; do not induce vomiting.[5]

-

Storage: The container should be stored tightly closed in a dry, cool, and well-ventilated place.[9]

Conclusion

The molecular structure of this compound is a masterful example of chemical design, where steric and electronic properties converge to create a highly functional and stable molecule. Its heavily substituted piperidine core provides the necessary steric hindrance for its role in radical scavenging, while the hydroxyl group offers a versatile point of attachment for creating more complex and effective Hindered Amine Light Stabilizers. The detailed characterization through NMR and mass spectrometry confirms its structure, and established synthesis protocols allow for its efficient production. This unique combination of features solidifies its status as an indispensable intermediate in materials science and a valuable building block for the broader chemical research community.

References

-

The Royal Society of Chemistry. (n.d.). ESI (Final)-Nit-2. Retrieved from [Link]

-

Chemsrc. (2023). 1,2,2,6,6-Pentamethyl-4-piperidinol | CAS#:2403-89-6. Retrieved from [Link]

-

LookChem. (n.d.). 1,2,2,6,6-Pentamethyl-4-piperidinol 2403-89-6 wiki. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Vital Role of this compound in Modern Polymers. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinol, 1,2,2,6,6-pentamethyl-. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). The Crucial Role of 1,2,2,6,6-Pentamethyl-4-piperidinol in Modern Chemical Synthesis. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). This compound | Properties, Uses, Safety, Supplier in China. Retrieved from [Link]

- Google Patents. (n.d.). CN107674017B - Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol.

-

PubChem. (n.d.). Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate. Retrieved from [Link]

-

Wikipedia. (n.d.). Hindered amine light stabilizers. Retrieved from [Link]

Sources

- 1. This compound|CAS 2403-89-6 [benchchem.com]

- 2. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 3. 1,2,2,6,6-Pentamethyl-4-piperidinol | CAS#:2403-89-6 | Chemsrc [chemsrc.com]

- 4. 1,2,2,6,6-Pentamethyl-4-piperidinol | 2403-89-6 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [guidechem.com]

- 7. rsc.org [rsc.org]

- 8. Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | C30H56N2O4 | CID 586744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 4-Piperidinol, 1,2,2,6,6-pentamethyl- | C10H21NO | CID 75472 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Centrality of a Sterically Hindered Building Block

An In-depth Technical Guide to the Chemical Properties and Applications of 1,2,2,6,6-Pentamethylpiperidin-4-ol

In the realm of advanced materials and specialty chemicals, certain molecular architectures serve as indispensable platforms for innovation. This compound (CAS No. 2403-89-6), hereafter referred to as PMP-ol, is a prime example of such a foundational intermediate.[1][2] Characterized by a piperidine ring heavily substituted with methyl groups and a reactive hydroxyl functionality, PMP-ol possesses a unique combination of steric hindrance and chemical accessibility.[3] This structure confers exceptional thermal and oxidative stability, making it a critical precursor for high-performance additives, most notably Hindered Amine Light Stabilizers (HALS).[3]

This guide offers a comprehensive technical exploration of PMP-ol, moving beyond a simple recitation of data to explain the causal relationships between its structure, properties, and applications. The content herein is designed for researchers, chemists, and drug development professionals who require a deep, field-proven understanding of this versatile compound.

Part 1: Core Physicochemical and Structural Properties

The unique behavior of PMP-ol is a direct consequence of its molecular structure. The five methyl groups surrounding the piperidine nitrogen create significant steric hindrance. This bulkiness is not a liability; rather, it is the cornerstone of the molecule's utility. It protects the amine functionality, preventing unwanted side reactions and enabling the formation of highly stable nitroxide radicals, a critical feature for its role in HALS.[4][5] The hydroxyl group at the 4-position provides a convenient and reactive site for chemical modification, allowing PMP-ol to be readily incorporated into larger, more complex molecular systems via reactions like esterification.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2403-89-6 | [1][2] |

| Molecular Formula | C₁₀H₂₁NO | [3] |

| Molecular Weight | 171.28 g/mol | [3] |

| Appearance | White to light yellow crystalline solid/flakes | [1][3][6] |

| Melting Point | 70 - 76 °C | [3][6] |

| Boiling Point | ~238 °C @ 760 mmHg | [3][6] |

| Density | ~0.967 g/mL | [3] |

| Flash Point | ~118 °C | [6][7] |

| Water Solubility | 4.8 g/100 mL (20 °C) | |

| pH | 11.1 (4 g/L aqueous solution) | [6] |

Part 2: Synthesis and Mechanistic Insights

The reliable synthesis of PMP-ol is crucial for its widespread application. The most prevalent and well-documented laboratory method is the N-methylation of its precursor, 2,2,6,6-tetramethyl-4-piperidinol, via the Eschweiler-Clarke reaction.

Causality of the Eschweiler-Clarke Reaction

This reaction is an elegant example of reductive amination. Formaldehyde serves as the source of the methyl group, while formic acid acts as the reducing agent. The reaction proceeds through the formation of an iminium ion intermediate when the secondary amine of the precursor attacks the formaldehyde. The formate anion then delivers a hydride to the iminium carbon, completing the methylation and releasing carbon dioxide. The choice of this method is driven by its high yield, use of inexpensive reagents, and straightforward workup.[8][9]

Caption: Workflow for the Eschweiler-Clarke synthesis of PMP-ol.

Experimental Protocol: Laboratory-Scale Synthesis of PMP-ol

This protocol is a self-validating system; successful completion yields a product whose physical and spectroscopic properties can be readily confirmed against established data.

-

Reagent Charging: In a round-bottomed flask equipped with a reflux condenser, combine 2,2,6,6-tetramethyl-4-hydroxypiperidine (1.0 eq), an aqueous solution of formaldehyde (37%, ~1.2 eq), and formic acid (~2.0 eq).[8][9]

-

Reaction: Heat the mixture on a steam bath or in a heating mantle to reflux for approximately 7 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8][9]

-

Workup - Neutralization: After cooling the reaction mixture to room temperature, carefully pour it into ice water. Make the solution basic (pH > 10) by the slow addition of a strong base, such as sodium hydroxide or potassium hydroxide. This step is crucial to deprotonate the product and facilitate its extraction.[8][9]

-

Workup - Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract it multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.[8]

-

Isolation and Purification: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.[9]

-

Final Purification: The resulting white solid can be further purified by sublimation or recrystallization to yield high-purity PMP-ol.[9] A typical yield for this procedure is around 85%.[8]

For industrial-scale production, alternative methods such as catalytic hydrogenation using paraformaldehyde and a solid catalyst in a fixed-bed reactor are often employed due to improved safety, efficiency, and environmental considerations.[10]

Part 3: The Core Application - A Gateway to Hindered Amine Light Stabilizers (HALS)

The primary industrial value of PMP-ol is its role as a precursor to HALS.[3] Polymers, when exposed to UV radiation and oxygen, undergo photo-oxidative degradation, a process that generates destructive free radicals. This leads to material failure, characterized by discoloration, brittleness, and loss of mechanical strength. HALS are additives that dramatically inhibit this degradation.[4][11]

Unlike UV absorbers, which function by absorbing UV radiation, HALS operate by scavenging the free radicals produced during photo-oxidation.[11][12] This is accomplished through a regenerative catalytic process known as the Denisov Cycle .[4][13]

The Denisov Cycle: A Regenerative Scavenging Mechanism

The efficacy and longevity of HALS are due to their ability to be regenerated rather than consumed during the stabilization process.[4][11]

-

Activation: The hindered amine (N-H or N-R) is oxidized to a stable aminoxyl (nitroxyl) radical (R₂NO•).

-

Trapping: This nitroxyl radical is a highly efficient scavenger. It traps polymer alkyl radicals (P•) to form an amino ether (NOR).

-

Regeneration: The amino ether can then react with a polymer peroxy radical (POO•), regenerating the nitroxyl radical and forming non-radical, stable products.[13]

This cyclic process allows a single HALS molecule to neutralize many radicals, providing exceptionally long-term protection to the polymer matrix.[5][11]

Caption: The regenerative Denisov Cycle for polymer stabilization by HALS.

Part 4: Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized PMP-ol. The following data are indicative of the correct structure.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Signals / Observations | Source(s) |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.9 (m, 1H, -CHOH), ~2.2 (s, 3H, N-CH₃), ~1.8 (d, 2H), ~1.4 (dd, 2H), ~1.1 (s, 6H), ~1.0 (s, 6H) | [8] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~63.9 (-CHOH), ~55.3, ~50.1, ~33.3 (N-CH₃), ~28.0, ~20.5 | [8] |

| Mass Spec. (GC-MS) | m/z: 171 (M⁺), 156 ([M-15]⁺, loss of CH₃) | [2][8] |

| FTIR | Broad peak ~3300-3500 cm⁻¹ (O-H stretch), multiple peaks ~2800-3000 cm⁻¹ (C-H stretch) | [2][14] |

| Raman | Strong C-H stretching and bending modes characteristic of the alkyl framework. | [14][15] |

Part 5: Safety, Handling, and Hazard Mitigation

As with any laboratory chemical, a thorough understanding of the associated hazards is critical for safe handling. PMP-ol is classified as a hazardous substance.

-

Hazard Identification:

-

Recommended Handling Protocols:

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield to prevent skin and eye contact.[6]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

-

Spill Management: In case of a spill, avoid dust formation. Evacuate personnel and remove all sources of ignition. Collect the spilled material using non-sparking tools and place it in a suitable container for disposal.[7]

-

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[6][7]

-

-

Disposal: Dispose of contents and container to an approved chemical waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling molecule whose unique sterically hindered structure is fundamental to the performance of modern polymer stabilizers. Its synthesis is well-understood, its reactivity is versatile, and its primary application in HALS technology provides critical long-term protection to materials exposed to environmental stressors. A thorough understanding of its chemical properties, synthesis, and handling requirements, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its capabilities in the development of advanced materials, pharmaceuticals, and other specialty chemicals.

References

-

Hodgson, J. L., & Coote, M. L. (2010). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Macromolecules. [Link]

-

Wellt Chemicals. (2024). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. Wellt Chemicals Blog. [Link]

-

Frontiers in Bioengineering and Biotechnology. (2022). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers Media S.A.. [Link]

-

Wikipedia. Hindered amine light stabilizers. Wikimedia Foundation. [Link]

-

The Royal Society of Chemistry. (2010). Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

-

PrepChem.com. Synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-yl 4-(2-Oxo-1-azepinyl). PrepChem.com. [Link]

-

Chemsrc. (2025). 1,2,2,6,6-Pentamethyl-4-piperidinol. Chemsrc. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Vital Role of this compound in Modern Polymers. Pharma-intermediates.com. [Link]

-

Pipzine Chemicals. This compound | Properties, Uses, Safety, Supplier in China. Pipzine Chemicals. [Link]

-

SpectraBase. 1,2,2,6,6-Pentamethyl-4-piperidinol. Wiley. [Link]

-

PubChem. 4-Piperidinol, 1,2,2,6,6-pentamethyl-. National Center for Biotechnology Information. [Link]

- Google Patents. (2019). CN107674017B - Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol.

- Google Patents. (2020). CN110655487A - Synthetic method of 1,2,2,6, 6-pentamethylpiperidinol.

-

SpectraBase. 1,2,2,6,6-Pentamethyl-4-piperidinol - Optional[Raman]. Wiley. [Link]

-

PrepChem.com. Synthesis of 1, 2, 2, 6, 6-Pentamethyl-4-Hydroxypiperidine. PrepChem.com. [Link]

-

ChemBK. 1,2,2,6,6-Pentamethyl-4-piperidinol. ChemBK. [Link]

-

Alchemist-chem. (2025). Advancements in Fine Chemicals: The Versatility of 1,2,2,6,6-Pentamethyl-4-piperidinol. Alchemist-chem.com. [Link]

- Google Patents. (2015). CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.

Sources

- 1. 1,2,2,6,6-Pentamethyl-4-piperidinol | 2403-89-6 [chemicalbook.com]

- 2. 4-Piperidinol, 1,2,2,6,6-pentamethyl- | C10H21NO | CID 75472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 2403-89-6 [benchchem.com]

- 4. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. CN107674017B - Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol - Google Patents [patents.google.com]

- 11. welltchemicals.com [welltchemicals.com]

- 12. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Steric Hindrance Effects in Pentamethylpiperidine Derivatives

Introduction: The Architectural Impact of Steric Hindrance in Piperidine Chemistry

In the landscape of organic chemistry and drug development, the precise control of molecular architecture is paramount. Among the vast array of heterocyclic scaffolds, piperidine derivatives are ubiquitous, featuring in over twenty classes of pharmaceuticals and a multitude of alkaloids.[1][2] This guide delves into a specific and highly influential subclass: pentamethylpiperidine derivatives, with a focus on the profound effects of steric hindrance originating from the 2,2,6,6-tetramethylpiperidine (TMP) core. The strategic placement of four methyl groups around the nitrogen atom creates a unique chemical environment, dramatically altering the base's reactivity and conferring properties that are highly sought after in synthesis and materials science.[3][4] This steric shielding is the cornerstone of their utility, transforming a simple amine into a sophisticated chemical tool.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, experimental considerations, and diverse applications of these sterically encumbered molecules. We will explore the causal relationship between their structure and function, from their role as non-nucleophilic bases to their application in advanced catalytic systems and medicinal chemistry.

The Foundation: Understanding Steric Hindrance in the 2,2,6,6-Tetramethylpiperidine (TMP) Scaffold

The parent compound, 2,2,6,6-tetramethylpiperidine (TMP), is a colorless liquid organic base that serves as the foundational structure for the derivatives discussed herein.[3] Its defining feature is the presence of four methyl groups flanking the nitrogen atom within the six-membered ring.[4] This substitution pattern imposes significant steric bulk, which is the primary determinant of its chemical behavior.

Reduced Nucleophilicity: A "Proton Sponge" Not a "Reaction Quencher"

The most critical consequence of this steric hindrance is the dramatic reduction in the nitrogen's nucleophilicity.[3][4] While the lone pair of electrons on the nitrogen is available for protonation, rendering the molecule a moderately strong base (pKa of the conjugate acid is approximately 11.07), its ability to participate in nucleophilic attack on other electrophilic centers is severely diminished.[3][5] The bulky methyl groups effectively form a protective shield, preventing the nitrogen from approaching and reacting with larger electrophiles. This "non-nucleophilic" character is a prized attribute in organic synthesis, allowing for selective deprotonation without the complication of unwanted side reactions.[4]

Conformational Rigidity and Basicity

The piperidine ring typically exists in a chair conformation to minimize steric strain. In TMP and its N-substituted derivatives like 1,2,2,6,6-pentamethylpiperidine (PMP), the bulky substituents further lock the ring into this conformation. This rigidity influences the accessibility of the nitrogen's lone pair. While sterically hindered, the basicity of these amines remains significant. The pKa values in acetonitrile provide a good measure of their base strength.

| Compound | pKa (in MeCN) | Reference |

| 2,2,6,6-Tetramethylpiperidine (TMP) | 18.64 | [6] |

| 1,2,2,6,6-Pentamethylpiperidine (PMP) | 18.62 | [6] |

| Triethylamine | 18.46 | [6] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 24.33 | [6] |

As the table illustrates, the basicity of TMP and PMP is comparable to other common non-nucleophilic bases like triethylamine, yet they are significantly less basic than amidine or guanidine bases like DBU. This moderate basicity, coupled with low nucleophilicity, makes them ideal for a specific range of synthetic applications.

Synthesis of Pentamethylpiperidine and its Derivatives

The synthesis of 1,2,2,6,6-pentamethylpiperidine (pempidine) and its derivatives typically starts from the readily available 2,2,6,6-tetramethylpiperidine.

Experimental Protocol: Synthesis of 1,2,2,6,6-Pentamethylpiperidine (PMP)

This protocol describes the N-methylation of 2,2,6,6-tetramethylpiperidine.

Materials:

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃O)₂SO₂)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2,2,6,6-tetramethylpiperidine (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension vigorously at room temperature.

-

Slowly add methyl iodide (1.2 eq) to the reaction mixture.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude 1,2,2,6,6-pentamethylpiperidine by distillation under reduced pressure.

Self-Validation: The purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS. The disappearance of the N-H proton signal from the starting material in the ¹H NMR spectrum and the appearance of a new N-methyl signal are indicative of a successful reaction.

Applications in Organic Synthesis: The Power of Steric Control

The unique properties of pentamethylpiperidine derivatives have led to their widespread use in various areas of organic synthesis.

As Non-Nucleophilic Bases

The primary application of PMP and its analogs is as a sterically hindered, non-nucleophilic base.[4] They are particularly effective in deprotonation reactions where the substrate or product is sensitive to nucleophilic attack. For example, in elimination reactions, they can promote the formation of the desired alkene without competing substitution reactions.

Frustrated Lewis Pairs (FLPs)

A fascinating application of sterically hindered amines like TMP and its derivatives is in the formation of Frustrated Lewis Pairs (FLPs). An FLP is a combination of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct.[7] This "frustration" leaves both the Lewis acid and base sites available to react with other small molecules.

For instance, a combination of a bulky borane (Lewis acid) and a tetramethylpiperidine derivative (Lewis base) can activate small molecules like H₂, CO₂, and olefins.[7][8]

Caption: Heterolytic cleavage of H₂ by a Frustrated Lewis Pair.

This reactivity has opened new avenues for metal-free catalysis in hydrogenation and other important transformations.[8]

Catalysis

Beyond FLPs, pentamethylpiperidine derivatives have been employed in transition metal catalysis. For instance, 1,2,2,6,6-pentamethylpiperidine (PMP) has been used as a weak, soluble tertiary amine base in palladium-catalyzed C-O bond formation reactions for the synthesis of diaryl ethers.[9] Its steric bulk and solubility in organic solvents contribute to achieving fully homogeneous reaction conditions, which can be advantageous for reaction kinetics and scalability.[9]

Role in Medicinal Chemistry and Drug Design

The piperidine scaffold is a cornerstone in medicinal chemistry, and the introduction of steric bulk through methylation provides a powerful tool for modulating pharmacological properties.

Modulating Receptor Interactions

The rigid conformation and steric hindrance of pentamethylpiperidine derivatives can be exploited to control the orientation of pharmacophores and their interaction with biological targets. For example, pempidine (1,2,2,6,6-pentamethylpiperidine) itself has been investigated as a nicotinic antagonist and was formerly used as a ganglionic blocker for the treatment of hypertension.[10][11] The steric bulk around the nitrogen is crucial for its specific interaction with the receptor.

Improving Pharmacokinetic Properties

The lipophilicity introduced by the methyl groups can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The steric hindrance can also protect the molecule from metabolic degradation, potentially increasing its half-life in the body. The incorporation of the diphenylmethyl group at the 4-position of the piperidine ring, for instance, introduces significant steric bulk and lipophilicity, which are critical for influencing drug-receptor interactions and pharmacokinetic properties.

Advanced Applications and Future Outlook

The unique properties of pentamethylpiperidine derivatives continue to inspire new research directions.

Hindered Amine Light Stabilizers (HALS)

Derivatives of 2,2,6,6-tetramethylpiperidine are extensively used as Hindered Amine Light Stabilizers (HALS) in polymers.[3] These compounds are highly efficient at scavenging free radicals that are formed during the photo-oxidation of polymers, thereby preventing degradation and extending the material's lifespan. The N-methylated derivatives are important intermediates in the synthesis of various HALS.[12]

Materials Science

The catalytic and radical scavenging properties of these compounds make them valuable in materials science. They are used in the synthesis of polymers and as additives to improve the stability and performance of materials.[13] For instance, 1,2,2,6,6-pentamethylpiperidine is used in the synthesis of BN-fused polycyclic aromatic molecules for potential applications in electronic materials.[14]

Conclusion

The steric hindrance engineered into the pentamethylpiperidine scaffold is a prime example of how subtle structural modifications can lead to profound changes in chemical reactivity and utility. From their foundational role as non-nucleophilic bases to their application in cutting-edge frustrated Lewis pair chemistry and drug design, these molecules offer a versatile toolkit for chemists across various disciplines. The principles of steric control demonstrated by this class of compounds will undoubtedly continue to drive innovation in synthesis, catalysis, and materials science for years to come.

References

- Influence of steric hindrance on the hydrates formation. The case of 2,2,6,6-tetramethylpiperidine and 3,3,5,5-tetramethylmorph. (n.d.). Google.

- 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis. (2023, December 18). Chemicalbook.

- The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry. (2024, May 20). ChemicalBook.

- CN110655487A - Synthetic method of 1,2,2,6, 6-pentamethylpiperidinol. (n.d.). Google Patents.

- Special Issue : The Reactivity of Frustrated Lewis Pairs. (n.d.). MDPI.

- Sterically hindered amine derivatives with wide ranges of applications. (n.d.). ResearchGate.

- Trans-Metal-Trapping Meets Frustrated-Lewis-Pair Chemistry: Ga(CH2SiMe3)3-Induced C–H Functionalizations. (2017, May 9). ACS Publications.

- Some Items of Interest to Process R&D Chemists and Engineers. (2025, December 9). ACS Publications.

- 2,2,6,6-Tetramethylpiperidine. (n.d.). Chem-Impex.

- 1,2,2,6,6-PENTAMETHYLPIPERIDINE | 79-55-0. (2025, December 15). ChemicalBook.

- 2,2,6,6-Tetramethylpiperidine. (n.d.). Wikipedia.

- The Synthesis and Properties of a Series of Strong but Hindered Organic Bases. (n.d.). RSC Publishing.

- Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. (n.d.). PubMed.

- How do amines act as bases. (2024, July 3). Rawsource.

- Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. (2021, November 21).

- Well-Stabilized but Strained Frustrated Lewis Pairs Based on Rh/N and Ir/N Couples. (2022, June 1).

- Pempidine | C10H21N | CID 6603. (n.d.). PubChem - NIH.

- Pempidine. (n.d.). Wikipedia.

- Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.).

- Steric effects on the configuration at nitrogen in piperidines. (n.d.). ACS Publications.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.

- Pempidine. (n.d.). NIST WebBook.

- Traditional Strong and Hindered Bases. (n.d.). Sigma-Aldrich.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

- Computational studies reveal that steric interactions preclude the formation of (E/E)NHC-CDIs. (n.d.). ResearchGate.

- 1,4-Dimethylpiperidine in Transition Metal Catalysis: Application Notes and Protocols. (n.d.). Benchchem.

- Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022, March 4). NIH.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC - PubMed Central.

- The Conformation of the NH-Groups in Piperazines, Hexahydropyrimidines, Tetrahydro- 1,2. (n.d.). ElectronicsAndBooks.

- (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025, August 8). ResearchGate.

- Frustrated Lewis Pairs beyond the Main Group: Synthesis, Reactivity, and Small Molecule Activation with Cationic Zirconocene–Phosphinoaryloxide Complexes. (n.d.). Journal of the American Chemical Society.

- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (n.d.). New Journal of Chemistry (RSC Publishing).

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19).

- Frustrated Lewis pair catalyzed hydroamination of terminal alkynes. (n.d.). PubMed.

- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (n.d.). MDPI.

- Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives | Request PDF. (2025, August 10). ResearchGate.

- Piperidine, 2,2,6,6-tetramethyl-. (n.d.). NIST WebBook.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). RSC Medicinal Chemistry (RSC Publishing).

- 1,2,2,6,6-Pentamethylpiperidine 97 79-55-0. (n.d.). Sigma-Aldrich.

- The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. (2025, November 13).

- Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (n.d.). MDPI.

- [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). PubMed.

- Pt(II) Derivatives with Rollover-Coordinated 6-substituted 2,2′-bipyridines: Ligands with Multiple Personalities. (n.d.). MDPI.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 4. The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 5. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 6. Traditional Strong and Hindered Bases [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Frustrated Lewis pair catalyzed hydroamination of terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pempidine | C10H21N | CID 6603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pempidine - Wikipedia [en.wikipedia.org]

- 12. CN110655487A - Synthetic method of 1,2,2,6, 6-pentamethylpiperidinol - Google Patents [patents.google.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 1,2,2,6,6-PENTAMETHYLPIPERIDINE | 79-55-0 [chemicalbook.com]

The Pivotal Role of the C4-Hydroxyl Group in the Reactivity and Application of 1,2,2,6,6-Pentamethylpiperidin-4-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dual Character

1,2,2,6,6-Pentamethylpiperidin-4-ol (PMP-ol, CAS 2403-89-6) is a fascinating and industrially significant molecule that sits at the intersection of polymer science and synthetic organic chemistry.[1] Its structure is characterized by two defining features: a sterically encumbered piperidine ring and a reactive secondary hydroxyl group at the C4 position.[1] The extensive methylation, particularly the gem-dimethyl groups at the C2 and C6 positions, creates a profound steric shield around the tertiary amine nitrogen. This hindrance dramatically reduces the nucleophilicity and basicity of the nitrogen atom, rendering it largely unreactive in typical amine chemistry.[1] Consequently, the chemical personality of the molecule is almost entirely dictated by the accessible and functionalizable hydroxyl group, making it the central locus of reactivity and the key to the molecule's utility.

This guide provides a detailed exploration of the C4-hydroxyl group's role, explaining how this single functional group enables the transformation of PMP-ol from a stable building block into a range of high-value derivatives, most notably as a critical precursor for advanced Hindered Amine Light Stabilizers (HALS).[1]

Figure 1: Core structural features of this compound.

The C4-Hydroxyl: A Gateway for Functionalization

The hydroxyl group is the molecule's primary handle for synthetic modification. Its reactivity allows for the introduction of various functionalities, enabling the incorporation of the stable pentamethylpiperidine moiety into larger, more complex structures.[1] This is the cornerstone of its application in materials science.

Esterification and Transesterification: Anchoring the Stabilizer

The most critical reaction involving the hydroxyl group is esterification. This reaction is the principal method for synthesizing a vast array of HALS derivatives, where the PMP-ol unit is covalently bonded to other molecular scaffolds. For instance, it can be reacted with acryloyl chloride to form polymerizable HALS monomers like 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine.[1][2] These monomers can then be copolymerized into a polymer backbone, minimizing migration and loss of the stabilizer over the material's lifetime.[1][2]

Transesterification is another powerful strategy. Studies have shown the successful reaction between PMP-ol and dimethyl sebacate to produce bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate, a widely used HALS.[3] The choice of catalyst is critical to overcome the steric hindrance around the hydroxyl group.

| Catalyst | Relative Activity | Optimal Conditions | Product Yield (bis-ester) | Reference |

| Tetraisopropyl orthotitanate | Highest | 180°C, 6h, 0.31% catalyst | 73% | [3] |

| Lithium amide | Moderate | 120°C, 1h (in xylene) | Not specified | [4] |

| Di-n-octyltin oxide | Lower | Not specified | Not specified | [3] |

| Table 1: Comparison of catalysts for the transesterification of PMP-ol with dimethyl sebacate.[3][4] |

The data clearly indicates that organotitanates are highly effective catalysts for this transformation, driving the reaction to high yields under optimized conditions.[3] This choice is a direct consequence of the need for a Lewis acidic catalyst that can coordinate to both the ester and the alcohol to facilitate nucleophilic attack despite the steric bulk.

Figure 2: Generalized workflow for HALS synthesis via transesterification.

Oxidation: From Alcohol to Ketone and Nitroxyl Radical

The secondary alcohol of PMP-ol can be readily oxidized to its corresponding ketone, 1,2,2,6,6-pentamethyl-4-piperidone.[1] This ketone is itself a valuable intermediate in organic synthesis.[1]

More importantly, the entire hindered amine moiety can be oxidized to a stable nitroxyl radical.[5] While PMP-ol itself is the precursor, the active species in the HALS cycle is the corresponding nitroxyl radical. The hydroxyl group's presence is often leveraged in the synthesis of the unmethylated precursor, 4-hydroxy-2,2,6,6-tetramethylpiperidine (TEMPOL), which is a stable radical itself and a key intermediate.[6][7][8] The N-methyl group in PMP-ol is installed on this TEMPOL precursor or its reduced form.[9][10]

The function of HALS relies on a catalytic cycle known as the Denisov Cycle. The hindered amine is oxidized to a nitroxyl radical, which then scavenges polymer radicals (P•) and peroxy radicals (POO•), preventing the propagation of degradation reactions. The HALS is regenerated in the process, allowing a small amount of stabilizer to protect the polymer over a long period.[5] The ability to form this stable nitroxyl radical is a direct consequence of the sterically hindered piperidine structure, for which PMP-ol is a key building block.[1]

Figure 3: Simplified Denisov cycle for HALS radical scavenging.

Experimental Methodologies

To ensure scientific integrity, the following protocols are provided based on established literature, offering a self-validating framework for researchers.

Protocol 1: Synthesis of this compound (N-methylation)

This procedure is based on the Eschweiler–Clarke reaction, a well-established method for the N-methylation of amines.[9]

Objective: To synthesize this compound from 2,2,6,6-tetramethylpiperidin-4-ol.

Materials:

-

2,2,6,6-Tetramethylpiperidin-4-ol (1.0 eq)

-

Formalin (37% formaldehyde solution in water)

-

Formic acid

-

Potassium hydroxide (KOH)

-

Diethyl ether

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,2,6,6-tetramethylpiperidin-4-ol (e.g., 1.5 g), formalin (e.g., 2 mL), and formic acid (e.g., 0.5 mL).[9]

-

Heat the mixture to reflux and maintain for 7 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture and pour it into a beaker containing crushed ice.[9]

-

Basify the aqueous solution by the slow addition of solid KOH until the solution is strongly alkaline (pH > 12).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The product, this compound, can be further purified by vacuum distillation or recrystallization to afford a white crystalline solid.[1][10] A yield of approximately 85% can be expected.[9]

Protocol 2: Esterification via EDCI Coupling

This protocol describes the synthesis of an ester derivative using a modern carbodiimide coupling agent, which is effective under mild conditions.[9]

Objective: To couple a carboxylic acid (e.g., Mono-benzyl-phthalate) to the hydroxyl group of PMP-ol.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid of interest (1.1 eq)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

DMAP (4-Dimethylaminopyridine) (catalytic amount, ~0.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Dissolve PMP-ol (e.g., 0.35 g), the carboxylic acid (e.g., 0.68 g), and a catalytic amount of DMAP in anhydrous DCM (e.g., 20 mL) in a flame-dried flask under a nitrogen atmosphere.[9]

-

Cool the mixture to 0°C in an ice bath.

-

Add EDCI (e.g., 0.55 g) to the reaction mixture portion-wise while maintaining the temperature at 0°C.[9]

-

Allow the reaction to slowly warm to room temperature and stir for 15 hours.[9]

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting crude ester by column chromatography on silica gel to obtain the final product.

Conclusion

The C4-hydroxyl group is the indispensable functional anchor of this compound. While the sterically hindered piperidine core provides exceptional stability and the basis for radical scavenging, it is the hydroxyl group that imparts the synthetic versatility required for its widespread application.[1] Through reactions like esterification and oxidation, this hydroxyl group allows for the covalent integration of the stabilizing piperidine moiety into a diverse range of molecular architectures, from small-molecule additives to polymer backbones.[1][2] Understanding the reactivity of this functional group is therefore fundamental to designing and synthesizing next-generation, high-performance stabilizers for advanced materials.

References

-

ESI (Final)-Nit-2 - The Royal Society of Chemistry. [Link]

-

The Vital Role of this compound in Modern Polymers - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-yl 4-(2-Oxo-1-azepinyl) - PrepChem.com. [Link]

-

The Crucial Role of 1,2,2,6,6-Pentamethyl-4-piperidinol in Modern Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works - Chem-Space. [Link]

-

Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl A Reinvestigation of Methods Using Hydrogen Peroxide in the Presence of Catalysts - ResearchGate. [Link]

- CN107674017B - Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol - Google P

-

Transesterification between dimethyl sebacate and 1, 2, 2, 6, 6-pentamethyl-4-piperidinol - ResearchGate. [Link]

-

4-Hydroxy-TEMPO - Wikipedia. [Link]

-

Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl a - Redalyc. [Link]

-

Hindered amine light stabilizers - Wikipedia. [Link]

Sources

- 1. This compound|CAS 2403-89-6 [benchchem.com]

- 2. redalyc.org [redalyc.org]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 6. 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. CN107674017B - Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 1,2,2,6,6-Pentamethylpiperidin-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,2,2,6,6-Pentamethylpiperidin-4-ol, a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS) and a valuable building block in pharmaceutical development. A deep understanding of its solubility in various organic solvents is critical for its effective application in polymer formulations, coatings, and synthetic chemistry. This document synthesizes available quantitative and qualitative solubility data, outlines the theoretical principles governing its solubility, and provides detailed experimental protocols for accurate solubility determination. Furthermore, it explores the practical implications of solvent selection on the performance of HALS in stabilizing polymers against photodegradation.

Introduction: The Significance of this compound

This compound (CAS 2403-89-6) is a tertiary amine and a structural analog of 2,2,6,6-tetramethylpiperidine.[1] Its sterically hindered amine functionality is the cornerstone of its utility as a precursor to a major class of polymer additives known as Hindered Amine Light Stabilizers (HALS).[2][3] HALS are highly efficient scavengers of free radicals, which are generated within polymers upon exposure to ultraviolet (UV) radiation.[3] By interrupting the radical chain reactions of photodegradation, HALS significantly extend the service life of polymeric materials.[3] The solubility of this compound and its derivatives in organic solvents is a crucial parameter that dictates their incorporation and compatibility with various polymer matrices and coating formulations.[2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₁NO | [4][5][6] |

| Molecular Weight | 171.28 g/mol | [4][5][6] |

| Appearance | White to light yellow crystalline powder or flakes | [5] |

| Melting Point | 70-76 °C | [4][5][6] |

| Boiling Point | 238 °C | [5][6] |

| Density | 0.967 g/mL | [6] |

| Flash Point | 118 °C | [4] |

| Water Solubility | 4.8 g/100 mL (at 20 °C) | [4][5][6][7] |

Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound, featuring both polar and non-polar moieties, results in a nuanced solubility profile.

-

Polar Interactions: The hydroxyl (-OH) group and the tertiary amine (-N-) are capable of hydrogen bonding and dipole-dipole interactions. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. These polar groups contribute to its solubility in polar solvents.

-

Non-Polar Interactions: The pentamethyl-substituted piperidine ring constitutes a significant non-polar, sterically hindered hydrocarbon backbone. This bulky, lipophilic portion of the molecule drives its solubility in non-polar organic solvents through London dispersion forces.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Figure 2. Workflow for the gravimetric determination of solubility.

Practical Implications for Polymer and Drug Development

The solubility of this compound and the HALS derived from it is of paramount importance in their practical application.

-

Homogeneous Distribution in Polymers: For HALS to be effective, they must be molecularly dispersed within the polymer matrix. Poor solubility can lead to the formation of aggregates, which act as stress concentrators and can even accelerate polymer degradation. Therefore, the choice of processing solvents and the inherent solubility of the HALS in the molten polymer are critical for achieving a homogeneous distribution.

-

Compatibility in Coatings: In solvent-borne coatings, the HALS must be soluble in the solvent system to ensure a uniform film upon drying. Incompatibility can lead to surface defects such as blooming or exudation, where the stabilizer migrates to the surface, compromising the aesthetic and protective qualities of the coating.

-

Reaction Kinetics in Synthesis: In the synthesis of more complex HALS or in its use as a pharmaceutical intermediate, the choice of solvent can significantly impact reaction rates and yields. A solvent that fully dissolves the reactants facilitates optimal molecular interactions.

-

Drug Formulation: In pharmaceutical applications, the solubility of this compound derivatives in various pharmaceutically acceptable solvents is a key determinant of their potential for different dosage forms and delivery routes.

Conclusion